molecular formula C17H14N2O2 B13360322 5-Methoxy-2-(2-naphthyldiazenyl)phenol

5-Methoxy-2-(2-naphthyldiazenyl)phenol

Cat. No.: B13360322
M. Wt: 278.30 g/mol
InChI Key: SSZAIJWRZRKITC-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-naphthyldiazenyl)phenol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes a methoxy group (-OCH3) and a naphthyl group attached to a phenol ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(2-naphthyldiazenyl)phenol typically involves the diazotization of 2-naphthylamine followed by a coupling reaction with 5-methoxy-2-phenol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(2-naphthyldiazenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

5-Methoxy-2-(2-naphthyldiazenyl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(2-naphthyldiazenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The azo bond can undergo photoisomerization, leading to changes in the compound’s conformation and activity. This property is exploited in applications like molecular switches and sensors.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-(2-thiazolylazo)phenol
  • 5-Methoxy-2-(2-phenyldiazenyl)pyridine
  • 2-Methoxy-5-(1-propenyl)phenol

Uniqueness

5-Methoxy-2-(2-naphthyldiazenyl)phenol is unique due to its specific structural features, such as the naphthyl group, which imparts distinct chemical and physical properties. Its ability to undergo photoisomerization and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

5-methoxy-2-(naphthalen-2-yldiazenyl)phenol

InChI

InChI=1S/C17H14N2O2/c1-21-15-8-9-16(17(20)11-15)19-18-14-7-6-12-4-2-3-5-13(12)10-14/h2-11,20H,1H3

InChI Key

SSZAIJWRZRKITC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=CC3=CC=CC=C3C=C2)O

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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